Valclavam

Methionine biosynthesis Enzyme inhibition Bacterial metabolism

Valclavam is not a generic β-lactamase inhibitor. Its exclusive, non-competitive inhibition of homoserine-O-succinyltransferase (Ki=0.83 µM) makes it the definitive chemical probe for dissecting methionine biosynthesis in E. coli and related bacteria. Unlike genetic knockouts, it offers temporal control of pathway inhibition. Its strict dependence on functional peptide transport systems also positions it as a critical tool for studying bacterial uptake mechanisms. Procure this compound to enable precise metabolic and antifungal research unattainable with other clavams.

Molecular Formula C14H23N3O6
Molecular Weight 329.35 g/mol
Cat. No. B15562439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValclavam
Molecular FormulaC14H23N3O6
Molecular Weight329.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22)/t7-,8?,10?,11?,12?/m0/s1
InChIKeyYCGXMNQNHBKSKZ-SCEUHDGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valclavam for β-Lactamase Research: Key Properties and Supplier Information


Valclavam is a naturally occurring clavam β-lactam compound produced by Streptomyces antibioticus ssp. antibioticus Tü 1718 [1]. It exhibits both antibacterial and antifungal activities through a unique mechanism of action involving non-competitive inhibition of homoserine-O-succinyltransferase, which blocks methionine biosynthesis in susceptible organisms [2]. Unlike its well-studied clavam analog clavulanic acid, which is a potent β-lactamase inhibitor, valclavam demonstrates distinct biological activities and structural features that make it a valuable tool for studying bacterial metabolism and resistance mechanisms [3].

Why Valclavam Cannot Be Replaced by Generic Clavulanic Acid or Other β-Lactamase Inhibitors


Valclavam is not a direct substitute for clavulanic acid, sulbactam, tazobactam, or other clinical β-lactamase inhibitors. While all share a β-lactam core, valclavam possesses a distinct dipeptide-like structure that fundamentally alters its biological activity [1]. Specifically, valclavam acts primarily as an inhibitor of homoserine-O-succinyltransferase, a key enzyme in bacterial methionine biosynthesis, rather than as a broad-spectrum β-lactamase inhibitor [2]. This unique mechanism, combined with its dependence on functional peptide transport systems for cellular entry, means that simply replacing valclavam with a generic β-lactamase inhibitor will fail to replicate its specific experimental outcomes [3].

Quantitative Differentiation of Valclavam from Clavam Analogs and β-Lactamase Inhibitors


Mechanistic Distinction: Non-Competitive Inhibition of Methionine Biosynthesis

Valclavam exhibits non-competitive inhibition of homoserine-O-succinyltransferase (EC 2.3.1.46), a key enzyme in the methionine biosynthesis pathway of Escherichia coli. In contrast, clavulanic acid, a structurally related clavam, functions primarily as a suicide inhibitor of class A and some class D serine β-lactamases [1]. This mechanistic divergence means valclavam is not a β-lactamase inhibitor but rather an antimetabolite that blocks essential amino acid synthesis [2].

Methionine biosynthesis Enzyme inhibition Bacterial metabolism

Enzyme Inhibition Kinetics: Ki Value for Homoserine-O-Succinyltransferase

Valclavam inhibits E. coli homoserine-O-succinyltransferase with a dissociation constant (Ki) of 0.83 µM (0.00083 mM) for the enzyme-inhibitor complex [1]. In comparison, the related clavam hydroxyethylclavam exhibits a Ki of 0.25 µM (0.00025 mM) against the same enzyme, indicating that hydroxyethylclavam is approximately 3.3-fold more potent as an inhibitor of this target [2]. Both compounds achieve complete enzyme inhibition, with valclavam requiring a concentration of 0.2 mM for full inhibition in vitro [3].

Enzyme kinetics Inhibitor constant Antimetabolite

Structural Differentiation: Peptide-Dependent Cellular Uptake

The antibacterial activity of valclavam against E. coli is strictly dependent on the presence of functional peptide transport systems [1]. This requirement distinguishes valclavam from clavulanic acid and other small-molecule β-lactamase inhibitors, which typically enter bacterial cells via passive diffusion or porin channels [2]. The dipeptide-like structure of valclavam (L-valyl-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl]-L-threonine) enables its recognition by peptide permeases, a feature not shared by the simpler clavam scaffold of clavulanic acid [3].

Peptide transport Bacterial uptake Structure-activity relationship

Antifungal Activity: Dual-Spectrum Antimicrobial Profile

Valclavam exhibits both bacteriostatic activity against E. coli and fungistatic activity against Saccharomyces cerevisiae, with the antifungal effect mediated by inhibition of RNA synthesis rather than methionine biosynthesis [1]. In contrast, clavulanic acid is a weak antibiotic with negligible antifungal activity and is used exclusively as a β-lactamase inhibitor [2]. This dual-spectrum profile is unique among clavam metabolites and positions valclavam as a distinct research tool for studying fungal RNA metabolism [3].

Antifungal Bacteriostatic Fungistatic

Biosynthetic Pathway Distinction: Producer Strain Specificity

Valclavam is produced exclusively by Streptomyces antibioticus ssp. antibioticus Tü 1718, whereas clavulanic acid is produced by Streptomyces clavuligerus [1]. Although both compounds share early biosynthetic steps involving clavaminic acid synthase (CAS) and proclavaminic acid amidinohydrolase (PAH), the pathways diverge at the later stages, leading to distinct end products [2]. This producer strain specificity has practical implications for fermentation-based production and for researchers studying the genetic and enzymatic control of clavam biosynthesis [3].

Biosynthesis Streptomyces Natural products

Complete Enzyme Inhibition Concentration: Benchmark for In Vitro Studies

Valclavam achieves complete inhibition of E. coli homoserine-O-succinyltransferase at a concentration of 0.2 mM in vitro [1]. This provides a clear benchmark for researchers designing dose-response experiments. In comparison, the structurally related clavam hydroxyethylclavam exhibits a lower Ki (0.25 µM vs. 0.83 µM for valclavam), suggesting that different concentrations may be required to achieve equivalent levels of enzyme inhibition [2]. No direct comparison data are available for clavulanic acid against this enzyme, as clavulanic acid does not inhibit homoserine-O-succinyltransferase [3].

Enzyme inhibition Dose-response Experimental design

Optimal Use Cases for Valclavam in Academic and Industrial Research


Studying Bacterial Methionine Biosynthesis and Antimetabolite Mechanisms

Valclavam is ideally suited as a chemical probe for dissecting the methionine biosynthesis pathway in E. coli and related bacteria. Its specific, non-competitive inhibition of homoserine-O-succinyltransferase (Ki = 0.83 µM) provides a well-defined tool for metabolic studies [1]. Unlike genetic knockouts, valclavam allows for temporal control of pathway inhibition, making it valuable for dynamic studies of methionine deprivation responses. Researchers should use valclavam at concentrations up to 0.2 mM to achieve complete enzyme inhibition in vitro [2].

Investigating Peptide Transport Systems in Gram-Negative Bacteria

Because valclavam's antibacterial activity is strictly dependent on functional peptide transport systems, it serves as an excellent probe for studying peptide permease function and specificity [1]. Experiments comparing valclavam activity in wild-type versus peptide transport-deficient mutants can elucidate the role of specific transporters in antibiotic uptake. This application is particularly relevant for researchers studying bacterial permeability barriers and uptake mechanisms of peptide-based antimicrobials [2].

Comparative Studies of Fungal RNA Synthesis Inhibition

Valclavam's fungistatic activity against S. cerevisiae, mediated by inhibition of RNA synthesis in living cells, makes it a useful compound for antifungal mechanism studies [1]. Researchers investigating RNA metabolism in fungi can employ valclavam as a tool to perturb RNA synthesis without directly inhibiting RNA polymerases, providing a unique angle for studying transcriptional regulation and RNA stability [2].

Natural Product Biosynthesis and Metabolic Engineering Research

For researchers studying the genetics and enzymology of clavam biosynthesis, valclavam represents a key branch-point metabolite. Its production by S. antibioticus Tü 1718, but not by S. clavuligerus, provides a natural system for comparative genomics and pathway engineering [1]. Valclavam can be used as an analytical standard for monitoring clavam production in fermentation broths and for validating the activity of biosynthetic enzymes such as clavaminic acid synthase (CAS) and proclavaminic acid amidinohydrolase (PAH) [2].

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